molecular formula C17H15NO3 B14287975 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester CAS No. 117644-85-6

4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester

Cat. No.: B14287975
CAS No.: 117644-85-6
M. Wt: 281.30 g/mol
InChI Key: YSJKUEFWTPGBQR-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions: 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and oximes .

Scientific Research Applications

4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Isoxazolecarboxylic acid, 2,5-dihydro-2-methyl-5-oxo-, ethyl ester
  • 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester

Comparison: Compared to other isoxazole derivatives, 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups in the dihydroisoxazole ring can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

CAS No.

117644-85-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 2,3-diphenyl-3H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-17(19)15-12-21-18(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-12,16H,1H3

InChI Key

YSJKUEFWTPGBQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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